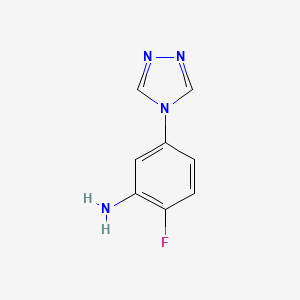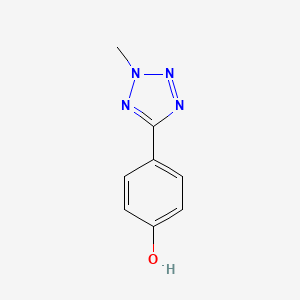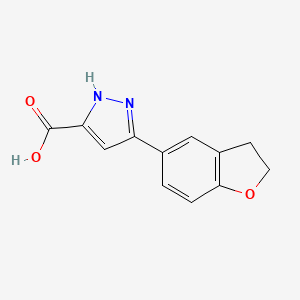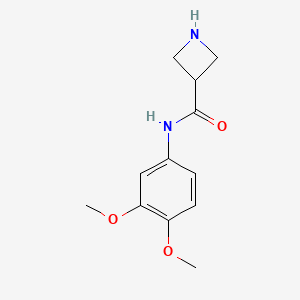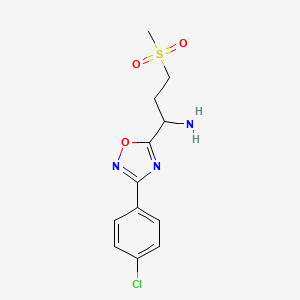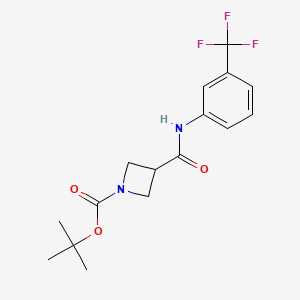![molecular formula C20H19N5O3 B603228 3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide CAS No. 1676096-60-8](/img/structure/B603228.png)
3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine ring and a pyrimidoindazole ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidoindazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Methoxylation agents: for introducing the methoxy group.
Amidation reagents: for forming the amide bond.
Catalysts: such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
High-pressure reactors: to control reaction conditions.
Continuous flow systems: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
属性
CAS 编号 |
1676096-60-8 |
|---|---|
分子式 |
C20H19N5O3 |
分子量 |
377.4g/mol |
IUPAC 名称 |
N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanamide |
InChI |
InChI=1S/C20H19N5O3/c1-12-14(8-9-17(26)23-13-7-10-18(28-2)21-11-13)20(27)25-19(22-12)15-5-3-4-6-16(15)24-25/h3-7,10-11,24H,8-9H2,1-2H3,(H,23,26) |
InChI 键 |
PKHQHQNPGCWOMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CCC(=O)NC4=CN=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


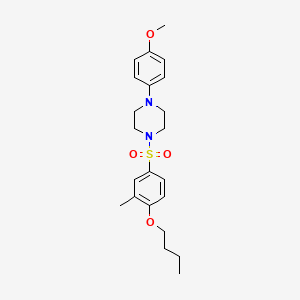
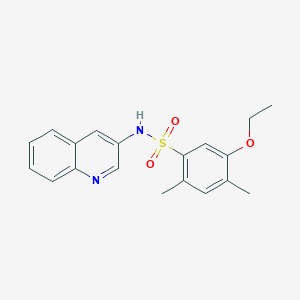
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603151.png)
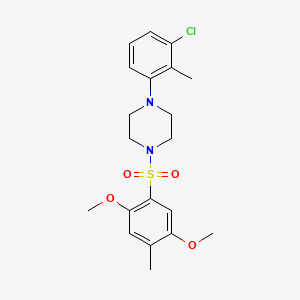
![1-({[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B603159.png)

